molecular formula C28H43N9O7 B13391430 cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]

cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]

Cat. No.: B13391430
M. Wt: 617.7 g/mol
InChI Key: SMFHXHGBDFBWOX-UHFFFAOYSA-N
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Description

Cyclo(-Arg-Ala-Asp-D-Phe-Lys) is a cyclic peptide composed of the amino acids arginine, alanine, aspartic acid, D-phenylalanine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.

    Cyclization: After the linear peptide is synthesized, cyclization is achieved by forming a peptide bond between the N-terminus and C-terminus of the peptide.

Industrial Production Methods

Industrial production of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Arg-Ala-Asp-D-Phe-Lys) can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Cyclo(-Arg-Ala-Asp-D-Phe-Lys) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.

    Biology: Investigated for its role in cell signaling and protein-protein interactions.

    Medicine: Explored for its potential as a therapeutic agent in cancer treatment, due to its ability to inhibit specific protein-protein interactions.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) involves its interaction with specific molecular targets, such as integrins. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. By binding to integrins, Cyclo(-Arg-Ala-Asp-D-Phe-Lys) can modulate cell signaling pathways, influencing processes like cell migration, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(-Arg-Gly-Asp-D-Phe-Lys): Another cyclic peptide with similar structural properties but different biological activities.

    Cyclo(-Arg-Ala-Gly-D-Phe-Lys): A variant with glycine instead of aspartic acid, affecting its binding affinity and specificity.

Uniqueness

Cyclo(-Arg-Ala-Asp-D-Phe-Lys) is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities. Its ability to selectively interact with certain integrins makes it a valuable tool in biomedical research and therapeutic development.

Properties

Molecular Formula

C28H43N9O7

Molecular Weight

617.7 g/mol

IUPAC Name

2-[8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C28H43N9O7/c1-16-23(40)36-21(15-22(38)39)27(44)37-20(14-17-8-3-2-4-9-17)26(43)35-18(10-5-6-12-29)25(42)34-19(24(41)33-16)11-7-13-32-28(30)31/h2-4,8-9,16,18-21H,5-7,10-15,29H2,1H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)(H,37,44)(H,38,39)(H4,30,31,32)

InChI Key

SMFHXHGBDFBWOX-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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